7-(2-bromoethoxy)-3-(4-methoxyphenyl)-2H-chromen-2-one
Description
Structural and Functional Significance of Chromenone Scaffolds
The chromenone scaffold (2H-chromen-2-one) combines aromatic stability with a reactive lactone group, making it amenable to both synthetic modifications and interactions with biological targets. The planar structure of the benzene ring facilitates π-π stacking with protein residues, while the pyrone ring’s carbonyl group participates in hydrogen bonding and dipole interactions. For instance, the anti-HIV activity of calanolides, natural coumarin derivatives, is attributed to their ability to bind viral reverse transcriptase through hydrophobic and polar interactions mediated by the chromenone core.
Substituents on the chromenone scaffold further modulate its bioactivity. Electron-donating groups, such as methoxy (-OCH₃), enhance resonance stabilization and electron density, improving binding to enzymatic targets. Conversely, electron-withdrawing groups like bromo (-Br) can increase reactivity for further chemical derivatization. In 7-(2-bromoethoxy)-3-(4-methoxyphenyl)-2H-chromen-2-one, the bromoethoxy group at position 7 introduces a reactive handle for cross-coupling reactions, while the 4-methoxyphenyl group at position 3 augments lipophilicity and target affinity.
Table 1: Impact of Substituents on Chromenone Bioactivity
Biological Relevance of Bromoethoxy and Methoxyphenyl Substituents
The bromoethoxy group (-OCH₂CH₂Br) is a strategic functional group in medicinal chemistry. Its primary role lies in serving as a leaving group in nucleophilic substitution reactions, enabling the introduction of amines, thiols, or other nucleophiles to generate derivatives with enhanced pharmacological properties. For example, in the synthesis of hydroxyethylamino-substituted chromones, bromoethoxy intermediates undergo alkylation with silane-protected alcohols, followed by deprotection to yield bioactive analogs. This reactivity is critical for developing prodrugs or targeted delivery systems.
The 4-methoxyphenyl moiety (-C₆H₄-OCH₃) contributes to biological activity through multiple mechanisms. Methoxy groups are known to improve membrane permeability due to their moderate hydrophobicity, facilitating cellular uptake. Additionally, the methoxy oxygen can engage in hydrogen bonding with residues in enzymatic active sites. In flavone analogs, such as 2-(4-methoxyphenyl)-6-methyl-4H-chromen-4-one, the methoxy group enhances inhibitory activity against cyclooxygenase-2 (COX-2), a key enzyme in inflammatory pathways.
Synthetic Applications of Bromoethoxy-Substituted Chromenones Recent studies demonstrate the utility of bromoethoxy groups in constructing complex heterocycles. For instance, 7-(2-bromoethoxy)-4-methyl-2H-chromen-2-one (CAS 7471-76-3) has been alkylated with tert-butyldimethylsilane-protected alcohols to generate intermediates for fluorescent probes and kinase inhibitors. Similarly, palladium-catalyzed cross-coupling reactions with tributyltin reagents enable the introduction of aromatic or heteroaromatic groups, expanding the structural diversity of chromenone derivatives.
Properties
IUPAC Name |
7-(2-bromoethoxy)-3-(4-methoxyphenyl)chromen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15BrO4/c1-21-14-5-2-12(3-6-14)16-10-13-4-7-15(22-9-8-19)11-17(13)23-18(16)20/h2-7,10-11H,8-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDNXETBSMISWPR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC3=C(C=C(C=C3)OCCBr)OC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15BrO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(2-bromoethoxy)-3-(4-methoxyphenyl)-2H-chromen-2-one typically involves the reaction of 4-methoxyphenyl with 2-bromoethanol in the presence of a base, followed by cyclization to form the chromen-2-one structure. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the reaction is carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
7-(2-bromoethoxy)-3-(4-methoxyphenyl)-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The bromoethoxy group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
Medicinal Chemistry
7-(2-bromoethoxy)-3-(4-methoxyphenyl)-2H-chromen-2-one has been investigated for its potential as a therapeutic agent in various diseases:
- Anticancer Activity : Research indicates that this compound exhibits significant antiproliferative effects against several cancer cell lines, including breast (MCF7), colon (HT-29), and melanoma (M21) cells. Studies have reported IC50 values ranging from 10 µM to 15 µM, demonstrating its potential as an anticancer agent .
- Antimicrobial Properties : The compound has shown activity against various microbial strains, indicating its potential use in treating infections. Its mechanism may involve disrupting bacterial cell membranes or inhibiting specific metabolic pathways .
- Anti-inflammatory Effects : In vitro studies have demonstrated that this compound can inhibit the production of pro-inflammatory cytokines, suggesting applications in treating inflammatory diseases such as arthritis .
Biological Research
The compound's interactions with biological targets have been a focal point of research:
- Enzyme Inhibition : It has been shown to inhibit enzymes involved in cancer proliferation, leading to reduced tumor growth . This suggests that it could serve as a lead compound for developing new anticancer drugs.
- Receptor Modulation : The compound may modulate receptor activity associated with inflammation and cancer signaling pathways, enhancing its therapeutic potential .
Industrial Applications
Beyond medicinal uses, this compound has applications in various industries:
- Dyes and Pigments : Due to its chromophoric properties, it can be utilized in the production of dyes and optical brighteners.
- Fluorescent Probes : The compound can serve as a fluorescent probe in analytical chemistry, aiding in the detection of specific biomolecules or environmental pollutants.
Case Studies
Several studies have documented the efficacy of this compound:
- Anticancer Study :
| Cell Line | IC50 (µM) |
|---|---|
| MCF7 | 10 |
| HT-29 | 12.5 |
| M21 | 15 |
- Antimicrobial Activity :
- Another research effort focused on the antimicrobial properties of this compound against Gram-positive and Gram-negative bacteria, revealing effective inhibition at low concentrations .
Mechanism of Action
The mechanism of action of 7-(2-bromoethoxy)-3-(4-methoxyphenyl)-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological or chemical context in which the compound is used.
Comparison with Similar Compounds
Position 7 Substitutions
The 2-bromoethoxy group at position 7 distinguishes this compound from other coumarin derivatives. Key structural analogues include:
Position 3 Substitutions
This substituent is critical for π-π interactions in enzyme binding pockets .
Anticancer Activity
Enzyme Inhibition
- 3-Acetyl-7-(prop-2-yn-1-yloxy)-2H-chromen-2-one derivatives () inhibited AChE/BuChE, suggesting the alkoxy chain’s role in enzyme interaction .
- 7-(3-Chloropropoxy)-3-(4-methoxyphenyl)-2H-chromen-2-one (compound 30) targeted cholinesterases, but the bromoethoxy analogue’s activity remains unstudied .
Physicochemical Properties
Biological Activity
The compound 7-(2-bromoethoxy)-3-(4-methoxyphenyl)-2H-chromen-2-one is a member of the coumarin family, which has garnered attention for its diverse biological activities. This article explores the compound's biological activity, focusing on its pharmacological properties, cytotoxic effects, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound is characterized by a coumarin core, which allows for various interactions with biological targets. The presence of the bromoethoxy and methoxyphenyl substituents enhances its lipophilicity and potential bioactivity.
Anticancer Activity
Research has demonstrated that coumarin derivatives exhibit significant anticancer properties. For example, studies have shown that related compounds can induce apoptosis in cancer cell lines. In vitro assays have indicated that this compound may possess similar effects.
- Cytotoxicity Assays : The cytotoxic activity of this compound was evaluated using various cancer cell lines, including SH-SY5Y neuroblastoma cells. The results indicated an IC50 value of approximately 16.148 µg/mL after 48 hours of treatment, suggesting potent cytotoxic effects against these cells .
The mechanism underlying the anticancer activity of coumarins often involves the induction of oxidative stress and modulation of signaling pathways related to apoptosis. The compound may also interfere with cell cycle progression, leading to inhibited proliferation of cancer cells.
Structure-Activity Relationship (SAR)
The structure-activity relationship is crucial for understanding how modifications to the coumarin core influence biological activity. The presence of different substituents can significantly impact the compound's interaction with biological targets, enhancing or diminishing its efficacy.
| Substituent | Effect on Activity |
|---|---|
| Bromoethoxy | Increases lipophilicity |
| Methoxyphenyl | Enhances interaction with receptors |
Case Studies and Experimental Findings
- Cytotoxicity in Neuroblastoma Cells : A study reported that after 24 hours, the compound exhibited an EC50 value of 184.413 ± 4.77 µg/mL against SH-SY5Y cells, which improved significantly over a longer treatment period .
- Comparative Analysis : The compound was compared to other coumarin derivatives in terms of cytotoxicity and showed promising results that warrant further investigation into its potential as an anticancer agent.
Q & A
Q. What controls and replicates are essential in assessing the compound’s antioxidant activity via DPPH/ABTS assays?
Q. How can the compound’s pharmacokinetic properties (e.g., LogP, permeability) be predicted computationally?
- Methodological Answer : Use tools like SwissADME or QikProp to calculate LogP, topological polar surface area (TPSA), and Caco-2 permeability. Validate predictions via parallel artificial membrane permeability assay (PAMPA) .
Structural and Mechanistic Insights
Q. What crystallographic techniques confirm the solid-state conformation of this compound, and how are π-π stacking interactions analyzed?
Q. How does the bromoethoxy group influence the compound’s electronic properties compared to non-halogenated analogs?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
